molecular formula C14H12O2 B3164846 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 893738-91-5

3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B3164846
CAS RN: 893738-91-5
M. Wt: 212.24 g/mol
InChI Key: SJWKDRUWRNQMNT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde, also known as HMB, is a versatile organic compound that has gained significant attention in scientific research over the years. HMB is a bifunctional molecule that contains both an aldehyde and a hydroxymethyl group, making it an important building block for the synthesis of various organic compounds. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselectivity in Synthesis

    The study of 3-hydroxyisoxazole-5-ester and its alkylation processes shows the potential for creating O-alkyl products with high selectivity, an approach relevant for synthesizing derivatives of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde (Riess, Schön, Laschat, & Jäger, 1998).

  • Ultrasound and Microwave-Assisted Synthesis

    Innovations in synthesis techniques using ultrasound and microwave irradiation are significant for efficient and environmentally-friendly production of derivatives like this compound (Oliveira, Llanes, Nunes, Yunes, & Brighente, 2014).

  • Crystal Structure and Properties

    Research on compounds like 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde provides insights into the crystal structure and spectroscopic properties, which can be related to the structural analysis of this compound (Chen, 2016).

Applications in Organic Electronics

  • Organic Photovoltaic Cell Fabrication: The use of multibranched crystalline molecules in organic photovoltaic cells, as exemplified by a study involving hexyl-substituted thiophene-based carbaldehydes, highlights the potential application of this compound in this field (Lee et al., 2008).

Application in Catalysis

  • Catalytic Activity in Suzuki Reaction: The formation of complexes with palladium and their use in the Suzuki reaction, as studied with derivatives like 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes, indicates the catalytic application potential of this compound (Potkin et al., 2014).

Miscellaneous Applications

  • Application in Carbohydrate Analysis: The use of 2-Hydroxymethylphenylboronate for detecting carbohydrates, as applied in the formose process, suggests potential applications for this compound in analytical chemistry and prebiotic studies (Ricardo et al., 2006).

properties

IUPAC Name

2-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKDRUWRNQMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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